molecular formula C12H9FN4O B2676229 2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1330404-55-1

2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B2676229
CAS No.: 1330404-55-1
M. Wt: 244.229
InChI Key: KMGFWVNLXXRKDR-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzylamine with 1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the triazolopyrimidine core . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly reagents and solvents is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines, thiols, in solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products .

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is unique due to the presence of the 3-fluorobenzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c13-10-4-1-3-9(7-10)8-17-12(18)16-6-2-5-14-11(16)15-17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGFWVNLXXRKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)N3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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